Home > Products > Building Blocks P8442 > 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one - 529508-54-1

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Catalog Number: EVT-1707103
CAS Number: 529508-54-1
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. It belongs to the class of pyrrolotriazinones, which are characterized by a pyrrole ring fused to a 1,2,4-triazinone ring. This scaffold has gained considerable interest in recent years due to its presence in various bioactive molecules, making it a promising pharmacophore for drug discovery. []

(R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (Brivanib)

  • Compound Description: Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways. It has shown promising preclinical activity in various cancer models. [ [, ] ]
  • Relevance: This compound shares the core structure of 5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy with the main compound, differing in the substituents attached to the core. [ [, ] ]

(S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate (Brivanib alaninate)

  • Compound Description: Brivanib alaninate is the L-alanine prodrug of Brivanib. It was designed to improve the aqueous solubility and oral bioavailability of Brivanib. [ [, , ] ]
  • Relevance: This compound is a prodrug of Brivanib, which itself is structurally related to 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one through the shared 5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy core structure. [ [, , ] ]

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: BMS-599626 is a potent and selective dual inhibitor of human epidermal growth factor receptor (HER)1/HER2 kinases. This compound exhibited promising in vivo activity in preclinical models of HER1 and HER2-driven tumors. [ [] ]

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It demonstrated significant in vivo activity in preclinical studies. [ [, , ] ]
  • Relevance: This compound features the pyrrolo[2,1-f][1,2,4]triazin-4-amine core structure, closely resembling the main compound but with different substituents. [ [, , ] ]

(R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl 2-aminopropanoate

  • Compound Description: This compound is an ester derivative of Brivanib, synthesized as part of the effort to improve the solubility and bioavailability of the parent compound. [ [] ]
  • Relevance: This compound shares the 5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy core structure with both the main compound and Brivanib. [ [] ]

2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

  • Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. This compound demonstrated significant activity in biochemical assays. [ [] ]
  • Relevance: PB17-026-01 shares the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core structure with the main compound. It differs in the substituents attached to the core and the presence of an additional 3-methyl group. [ [] ]

(3R,4R)-4-Amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514)

  • Compound Description: BMS-690514 is an oral oncologic agent under development for the treatment of advanced non-small cell lung cancer and breast cancer. [ [] ]
  • Relevance: This compound contains the pyrrolo[2,1-f][1,2,4]triazin core structure, which is structurally related to 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. [ [] ]

(S)-1-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

  • Compound Description: This compound, featuring the pyrrolo[2,1-f][1,2,4]triazin core, is disclosed as a novel chemical entity with potential applications in drug discovery. [ [, ] ]
  • Relevance: The shared pyrrolo[2,1-f][1,2,4]triazin core highlights its structural relation to 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. [ [, ] ]

1-(4-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine (Avapritinib)

  • Compound Description: Avapritinib is a tyrosine kinase inhibitor investigated for its potential in treating gastrointestinal stromal tumors (GIST). [ [] ]
  • Relevance: This compound also contains the pyrrolo[2,1-f][1,2,4]triazin core, demonstrating its relevance to 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. [ [] ]
Overview

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound characterized by a fused pyrrole and triazine ring system. Its molecular formula is C7H7N5OC_7H_7N_5O and it has gained significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This compound is structurally similar to other bioactive molecules, making it a valuable candidate for further research and development in pharmaceuticals .

Source and Classification

This compound falls under the category of nitrogen-containing heterocycles, specifically pyrrolo[2,1-f][1,2,4]triazin derivatives. It is often synthesized for use in various scientific applications, particularly in medicinal chemistry where its properties can be exploited for therapeutic purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can be achieved through several methods:

  1. Cyclization of Pyrrole Derivatives: A common synthetic route involves the cyclization of 5-methylpyrrole-2-carboxylic acid with hydrazine derivatives. This reaction typically takes place in solvents such as dimethylformamide or ethanol at temperatures ranging from 80°C to 120°C, often using acidic or basic catalysts like hydrochloric acid or sodium hydroxide.
  2. Transition Metal Mediated Synthesis: Recent advancements have introduced transition metal-catalyzed reactions that enhance the efficiency and selectivity of the synthesis process. For instance, copper-catalyzed reactions have been reported to yield high-quality products under mild conditions .
  3. Continuous Flow Chemistry: In industrial settings, continuous flow reactors are employed to ensure consistent quality and yield while optimizing reaction parameters for scalability .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one features a fused ring system that includes both a pyrrole and a triazine moiety. The key structural attributes include:

  • Molecular Formula: C7H7N5OC_7H_7N_5O
  • Molecular Weight: Approximately 177.16 g/mol
  • Structural Characteristics: The compound exhibits specific functional groups that contribute to its biological activity, including nitrogen atoms within the triazine ring that are pivotal for receptor interactions .
Chemical Reactions Analysis

Reactions and Technical Details

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride in anhydrous ether.
  • Substitution Reactions: Nucleophilic substitution can occur at the triazine ring when treated with halogenated derivatives in the presence of bases like sodium hydride .
Mechanism of Action

Process and Data

The mechanism of action for 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one primarily involves its role as a multitargeted tyrosine kinase inhibitor. It has been shown to interact with:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This interaction plays a crucial role in angiogenesis.
  • Fibroblast Growth Factor Receptors (FGFR): The inhibition of these receptors affects various cellular processes including growth and differentiation.

The compound's ability to modulate these pathways positions it as a potential therapeutic agent against conditions such as cancer and inflammation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like dimethylformamide and ethanol.

The chemical properties are characterized by its reactivity towards various reagents used in synthetic transformations. The presence of nitrogen atoms within the structure enhances its nucleophilicity and potential for forming coordination complexes with metals .

Applications

Scientific Uses

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential anti-cancer and anti-inflammatory properties due to its ability to inhibit specific kinases involved in tumor growth.
  • Biochemistry: Used as a tool compound for studying enzyme inhibition mechanisms.
  • Material Science: Explored for its unique electronic properties which could lead to the development of novel materials with specific applications in electronics or optics .
Synthetic Methodologies for Pyrrolo[2,1-f][1,2,4]triazine Derivatives [2] [6] [10]

Cyclization Strategies Involving Pyrrole Precursors

Pyrrole derivatives serve as foundational building blocks for constructing the pyrrolo[2,1-f][1,2,4]triazine core. N-Amination represents a critical initial step, where reagents like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or chloramine (NH₂Cl) introduce the N–N bond essential for subsequent cyclization. For example, methyl pyrrole-2-carboxylate undergoes N-amination with NH₂Cl, followed by sequential benzoyl isothiocyanate treatment, hydrolytic cyclization, and S-methylation to yield bicyclic intermediates [1] [5]. Alternative routes employ 3-iodo-1H-pyrrole-2-carbaldehyde, which is converted to pyrrole-2-carbonitrile via oxime formation and dehydration. Electrophilic N-amination and cyclization with triethyl orthoformate then furnish 4-oxypyrrolotriazines [5].

Regioselective functionalization is achievable through halogen-directed metalation. 5-Bromopyrrole-2-carbaldehyde, synthesized via dibromination and selective halogen-magnesium exchange, undergoes Suzuki coupling to install aryl groups at C-5. Subsequent Boc deprotection and condensation with ammonium carbonate constructs the triazine ring [5]. Recent optimizations utilize β-substituted acrylates as precursors for [3+2] cycloadditions with tosylmethyl isocyanide (TosMIC), generating polysubstituted pyroles primed for N-amination and formamide-mediated cyclization [5].

Table 1: Cyclization Methods from Pyrrole Precursors

Pyrrole Starting MaterialN-Amination ReagentCyclization ConditionsProduct (Yield %)
Methyl pyrrole-2-carboxylateNH₂ClNaOH, then S-methylation2-(Methylsulfanyl)pyrrolotriazine (72%)
3-Iodo-1H-pyrrole-2-carbaldehydeNH₂OH derivativesTriethyl orthoformate, reflux4-Oxypyrrolotriazine (65%)
Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylateO-(Mesitylenesulfonyl)hydroxylamineDMF, 165°CEthyl 4-oxo-5-isopropylpyrrolotriazine-6-carboxylate (85%)
TosMIC-derived pyrroleNH₂ClFormamide, 165°C7-Chloro-5-methylpyrrolotriazine (78%)

Bromohydrazone-Mediated Pathway Optimization

This convergent approach constructs the pyrrole ring through sequential condensation, alkylation, and cyclization steps. The synthesis commences with the acid-catalyzed condensation of 2-bromo-1,1-dimethoxyethane with N-Cbz-protected hydrazine. Extensive optimization revealed concentrated H₃PO₄ as the optimal catalyst, minimizing side products and achieving near-quantitative conversion to bromohydrazone 31 [5]. The alkylation of sodium diethyl oxalacetate with this bromohydrazone requires precise solvent control; toluene or tert-butyl methyl ether suppresses dialkylation, yielding keto ester 32 in >80% yield.

Acid-mediated cyclodehydration of 32 proceeds at 45°C, forming N-Cbz-protected 1-aminopyrrole 33. Hydrogenolytic Cbz removal under Pd/C catalysis affords 1-aminopyrrole 34, which undergoes annulation with formamidine acetate. This one-pot process exploits formamidine as both solvent and reagent, with triethylamine as base, delivering the bicyclic pyrrolotriazine 35 in 90% yield. Key advantages include commercial availability of starting materials and scalability without chromatographic purification [5].

Table 2: Optimization of Bromohydrazone Condensation

Acid CatalystReaction Time (h)Yield of Bromohydrazone (%)Major Side Products
HCl (conc.)265Dimethoxyethane hydrolysis products
H₂SO₄ (conc.)1.570Sulfonated impurities
Methanesulfonic acid375Decomposition observed
CF₃CO₂H468Esterification byproducts
H₃PO₄ (conc.)1>95Negligible
CH₃CO₂H660Acetylated hydrazine

Transition Metal-Catalyzed Annulation Approaches

Transition metal catalysis enables direct C–H functionalization and annulation, enhancing atom economy for pyrrolotriazine synthesis. Palladium-mediated C(sp³)–H activation has been leveraged for intramolecular aminations. Substrates equipped with 8-aminoquinoline (AQ) or 2-(pyridin-2-yl)isopropylamine (PIP) directing groups undergo γ-lactamization via six-membered palladacycles, forming pyrrolidinone precursors amenable to dehydrogenation [2]. Though less explored for direct pyrrolotriazine formation, these methods generate key saturated intermediates.

Recent advances exploit [2+2] cycloadditions and oxidative annulations. Copper/palladium sequential catalysis constructs isoindolo-isoquinolinones through C–H activation, a strategy adaptable to pyrrolotriazines by modifying dinucleophile partners [8]. Rh(III)-catalyzed oxidative annulations between isoquinolones and allyl alcohols provide mechanistic blueprints for fusing triazine rings to pyrrole systems [8]. Challenges remain in regioselective C–H activation of unsymmetrical pyrroles and avoiding directing group removal post-cyclization.

Table 3: Metal Catalysts for Annulation Reactions

Catalyst SystemSubstrate ClassDirecting GroupKey IntermediateApplication Potential
Pd(OAc)₂/PhI(OAc)₂Alkyl carboxylic acidsβ-Amino acid ligandAlkyl-Pd⁽ᴵⱽ⁾ speciesLactone formation for fused systems
Pd(OAc)₂/K₂S₂O₈Aliphatic amides8-Aminoquinoline (AQ)Six-membered palladacyclePyrrolidinone synthesis
Co(acac)₂/Mn(O₂)Secondary carboxamidesPIP amineCo(III)-alkyl speciesβ-Lactam formation
RhCl₃·3H₂O/NMOIsoquinolonesN-OxideRhodacycleIsoindolo-isoquinolinone synthesis

Multistep Synthesis Involving Triazinium Dicyanomethylide Intermediates

Triazinium dicyanomethylides serve as electrophilic intermediates for [2+2] cycloadditions, enabling rapid pyrrolotriazine assembly. This two-step sequence begins with nucleophilic addition of tetracyanoethylene oxide to 1,2,4-triazine 36, generating highly reactive dicyanomethylide 37. This intermediate engages electron-deficient alkenes like phenyl vinyl sulfoxide in a regioselective [2+2] cycloaddition, yielding 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile (38) [5].

The reaction proceeds under mild conditions (25–60°C) without additional catalysts, making it operationally simple. The sulfoxide moiety acts as both an activating group and traceless director, eliminated as sulfinic acid during aromatization. This method efficiently installs C-7 cyano substituents, valuable for further derivatization via hydrolysis or reduction. Limitations include moderate functional group tolerance due to the electrophilicity of the dicyanomethylide and the requirement for activated alkenes [5].

Rearrangement of Pyrrolooxadiazines as a Key Step

Thermal rearrangement of pyrrolo[1,2,5]oxadiazines provides an alternative route to the triazine core. This method involves initial [4+2] cycloaddition between pyrrole N-oxides and acetylenic dienophiles, forming bridged oxadiazine intermediates. Upon heating (140–180°C), these undergo electrocyclic ring opening and 1,3-H shifts, yielding 4-aminopyrrolotriazines [1] [5].

The reaction exhibits significant regiocontrol when unsymmetrical alkynes are employed. Electron-withdrawing substituents on the alkyne direct attachment to the N-oxide oxygen, dictating the substitution pattern in the final triazine. Yields range from 40–75%, influenced by steric bulk and electronic effects. This approach is particularly valuable for synthesizing 4-amino derivatives inaccessible via direct cyclization, though high temperatures may limit compatibility with thermally labile functional groups [1].

Table 4: Synthetic Methods Comparison for 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

MethodologyKey Starting MaterialsStepsOverall Yield (%)Distinctive Advantages
Pyrrole CyclizationMethyl 5-methylpyrrole-2-carboxylate4–645–60Regioselective halogenation options
Bromohydrazone2-Bromo-1,1-dimethoxyethane, N-Cbz-hydrazine655Scalable, minimal chromatography
Transition Metal CatalysisFunctionalized pyrroles with DGs3–435–50Atom-economical C–H activation
Triazinium Dicyanomethylide1,2,4-Triazine, phenyl vinyl sulfoxide265Rapid assembly, C-7 cyano group
Pyrrolooxadiazine RearrangementPyrrole N-oxide, methylpropiolate350Direct 4-amino derivative access

Properties

CAS Number

529508-54-1

Product Name

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

IUPAC Name

5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-4H,1H3,(H,8,9,11)

InChI Key

AEDCOWYMDRVJLG-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)NC=NN2C=C1

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.